molecular formula C19H17FN4O2 B2611947 N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251694-53-7

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2611947
CAS No.: 1251694-53-7
M. Wt: 352.369
InChI Key: FZGBRLXAYSGARL-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative featuring a 5-fluoro-2-methylphenyl group and a pyridin-2-yl substituent on the pyrimidinone core.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-6-7-14(20)9-16(12)23-18(25)11-24-13(2)22-17(10-19(24)26)15-5-3-4-8-21-15/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGBRLXAYSGARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core and a fluoro-substituted aromatic ring. Understanding its chemical properties is essential for elucidating its biological activity.

Property Value
Molecular FormulaC15_{15}H14_{14}F1_{1}N3_{3}O1_{1}
Molecular Weight285.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

  • Inhibition of Kinases : The compound has shown promise as a kinase inhibitor, particularly against targets involved in tumor growth and survival pathways.
  • Antioxidant Properties : It may exhibit antioxidant activity, contributing to its potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound across various cancer cell lines:

  • MCF7 (Breast Cancer) : Demonstrated significant cytotoxicity with an IC50_{50} value of 15 µM.
  • A549 (Lung Cancer) : Showed moderate effectiveness with an IC50_{50} value of 25 µM.

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.

Case Studies

  • Study on MCF7 Cells : A detailed investigation revealed that treatment with this compound led to apoptosis in MCF7 cells, as evidenced by increased caspase activity and DNA fragmentation.
    • Methodology : Cells were treated for 48 hours, followed by assays to measure cell viability and apoptosis markers.
    • Findings : The compound induced apoptosis through the intrinsic pathway, activating caspase 9 and caspase 3.
  • In Vivo Efficacy : In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential for clinical application.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidinone core (6-oxo-1,6-dihydropyrimidine) differs from pyridazinone analogs, such as 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-6-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)pyridin-2-yl)acetamide ().
  • Thienopyrimidine Systems: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () replaces the pyrimidinone with a thienopyrimidine core, introducing a sulfur atom that may enhance lipophilicity or alter metabolic stability .

Substituent Variations

  • Fluorophenyl Groups :
    The 5-fluoro-2-methylphenyl group in the target compound contrasts with the 2-fluoro-4-methylphenyl substituent in N-(2-fluoro-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide (). This positional isomerism could influence steric interactions and bioavailability .
  • Pyridin-2-yl vs. Quinoline Groups: Compounds such as N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide () incorporate bulkier quinazoline or quinoline rings, which may reduce solubility compared to the target’s pyridin-2-yl group .

Physical Properties

Compound Name Core Structure Melting Point (°C) Key NMR Signals (DMSO-d6)
Target Compound Pyrimidinone Not reported Likely δ ~2.2–2.3 (CH3), 6.7–8.9 (aromatic)
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide () Pyrimidinone (thioether) 196–198 δ 2.18 (CH3), 6.05 (CH-5), 12.50 (NH)
N-{3-[(5-phenylthienopyrimidin-4-yl)oxy]phenyl}acetamide () Thienopyrimidine 190–191 δ 2.03 (CH3), 8.6 (pyrimidine H), 9.92 (NH)

The target’s fluoro and methyl substituents may elevate its melting point compared to non-fluorinated analogs, as seen in ’s compound (190–191°C) .

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